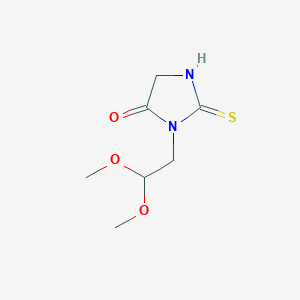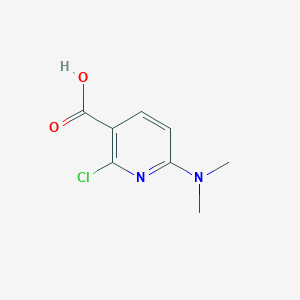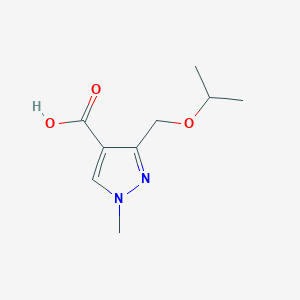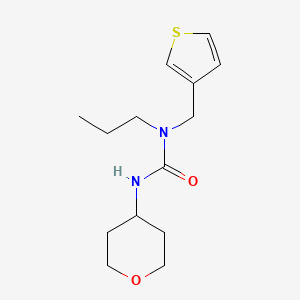
3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one (DESI) is a small molecule compound that has been extensively studied for its potential applications in a variety of scientific research areas. DESI is a member of the imidazolidinone family, which is a group of compounds known for their ability to form stable complexes with metal ions. DESI is of particular interest due to its ability to form covalent bonds with a variety of metal ions, including zinc and copper, and its relatively low toxicity compared to other imidazolidinones.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- The structural analysis of various sulfanylideneimidazolidin-4-one compounds shows that these molecules often have a planar structure and engage in significant hydrogen bonding. This characteristic is critical in crystal engineering and understanding molecular interactions in solids (Castro et al., 2013), (Kitoh et al., 2013), (Ichitani et al., 2013).
Synthesis of Novel Compounds
- Research shows that the reaction of 1-(2,2-dimethoxyethyl)-1,3,3-trimethylurea with various reactants can lead to new types of imidazolidin-2-ones, indicating the potential for synthesizing novel compounds with diverse properties (Gazizov et al., 2009).
Antimicrobial Potential
- Studies on sulfanylideneimidazolidin-4-one derivatives have revealed their antimicrobial efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Arshad et al., 2021), (Pansare et al., 2014).
Peptide Synthesis
- The compounds have been utilized in peptide synthesis, specifically in the synthesis of sulfur-containing peptide analogues. This demonstrates their utility in creating complex organic molecules (Kintscher & Martens, 1992).
Potential as Fungicides
- Some sulfanylideneimidazolidin-4-one derivatives have been proposed as novel fungicides, underscoring their potential in agricultural applications (Kobyłka et al., 2019).
Biological Activity Assessment
- These compounds have been synthesized and evaluated for various biological activities, including as potential nonpeptide inhibitors for specific enzymes, highlighting their significance in medicinal chemistry (Brzozowski & Sławiński, 2004), (Niwata et al., 1997).
Catalysis and Chemical Transformations
- Research into the use of these compounds in catalysis and synthesis of other complex organic molecules, such as furans, demonstrates their versatility in organic synthesis (Özdemir et al., 2001).
Conformational Studies
- Studies on the conformational properties of related compounds provide insights into their behavior in various chemical environments, which is crucial for designing more effective pharmaceuticals and other chemical products (Gerhardt et al., 2012).
Propriétés
IUPAC Name |
3-(2,2-dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-11-6(12-2)4-9-5(10)3-8-7(9)13/h6H,3-4H2,1-2H3,(H,8,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERDJKLRKDJJKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C(=O)CNC1=S)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)



![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)



